Chemical structure and molecular weight of Methyl 4-(difluoromethoxy)-1-naphthoate
Chemical structure and molecular weight of Methyl 4-(difluoromethoxy)-1-naphthoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(difluoromethoxy)-1-naphthoate is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. The incorporation of the difluoromethoxy (-OCF₂H) group into the naphthalene scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. The difluoromethyl group, in particular, is recognized as a bioisostere for hydroxyl, thiol, and amine functionalities, offering a unique combination of increased lipophilicity and the ability to act as a hydrogen bond donor.[1][2] This guide provides a comprehensive overview of the chemical structure, molecular weight, a plausible synthetic route, and expected analytical characterization of Methyl 4-(difluoromethoxy)-1-naphthoate.
Chemical Structure and Molecular Properties
The fundamental characteristics of Methyl 4-(difluoromethoxy)-1-naphthoate are summarized in the table below. These identifiers are crucial for substance registration, database searching, and regulatory compliance.
| Property | Value | Source |
| IUPAC Name | Methyl 4-(difluoromethoxy)naphthalene-1-carboxylate | N/A |
| CAS Number | 1261559-96-9 | [3] |
| Molecular Formula | C₁₃H₁₀F₂O₃ | N/A |
| Molecular Weight | 252.21 g/mol | N/A |
| Canonical SMILES | COC(=O)c1ccc(OC(F)F)c2ccccc12 | N/A |
Chemical Structure Diagram:
Caption: Chemical structure of Methyl 4-(difluoromethoxy)-1-naphthoate.
Proposed Synthetic Pathway
A plausible and efficient synthesis of Methyl 4-(difluoromethoxy)-1-naphthoate can be envisioned in a two-step process starting from commercially available Methyl 4-hydroxy-1-naphthoate. This strategy involves the difluoromethylation of the phenolic hydroxyl group, followed by esterification of the resulting carboxylic acid.
Synthetic Workflow Diagram:
Caption: Proposed two-step synthesis of Methyl 4-(difluoromethoxy)-1-naphthoate.
Step 1: Synthesis of 4-(Difluoromethoxy)-1-naphthoic acid
Rationale: The initial step focuses on the introduction of the difluoromethoxy group onto the naphthalene core. This is typically achieved by the O-difluoromethylation of a corresponding phenol.[4][5] The reaction proceeds via the formation of a phenoxide, which then acts as a nucleophile to attack a difluorocarbene precursor. Common difluoromethylating agents include chlorodifluoromethane (a gas) or reagents that generate difluorocarbene in situ, such as bromodifluoroacetic acid.[6] The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) facilitates the reaction.
Experimental Protocol:
-
To a solution of Methyl 4-hydroxy-1-naphthoate (1.0 eq.) in anhydrous DMF, add a suitable base such as sodium hydroxide (1.2 eq.) or potassium carbonate (2.0 eq.).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Introduce the difluoromethylating agent. For instance, bubble chlorodifluoromethane gas through the solution or add bromodifluoroacetic acid (1.5 eq.) portion-wise.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry under vacuum to yield 4-(difluoromethoxy)-1-naphthoic acid.
Step 2: Synthesis of Methyl 4-(difluoromethoxy)-1-naphthoate
Rationale: The final step is the esterification of the synthesized carboxylic acid. The Fischer-Speier esterification is a classic and reliable method for this transformation, involving the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[7][8] The use of excess methanol not only serves as the reagent but also as the solvent, driving the equilibrium towards the product.
Experimental Protocol:
-
Suspend 4-(difluoromethoxy)-1-naphthoic acid (1.0 eq.) in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.1 eq.).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain Methyl 4-(difluoromethoxy)-1-naphthoate.
Analytical Characterization
The structural confirmation of the synthesized Methyl 4-(difluoromethoxy)-1-naphthoate would rely on a combination of spectroscopic techniques. Below are the predicted data based on the analysis of structurally similar compounds.[9][10][11]
Characterization Workflow Diagram:
Caption: Key techniques for the characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring, the methoxy protons of the ester group, and a triplet for the proton of the difluoromethoxy group. The aromatic region will likely display a complex splitting pattern. The methoxy group should appear as a singlet at around 3.9-4.0 ppm. The -OCF₂H proton is expected to be a triplet in the range of 6.5-7.5 ppm with a J-coupling constant of approximately 73-75 Hz due to coupling with the two fluorine atoms.[9]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester (around 165-170 ppm), the aromatic carbons, the methoxy carbon (around 52-53 ppm), and the difluoromethoxy carbon. The carbon of the -OCF₂H group is expected to appear as a triplet between 110-120 ppm with a large C-F coupling constant (around 240-250 Hz).[9]
-
¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool and should exhibit a doublet for the two equivalent fluorine atoms of the difluoromethoxy group, resulting from coupling with the single proton. The chemical shift is anticipated to be in the range of -80 to -95 ppm (relative to CFCl₃), with a H-F coupling constant matching that observed in the ¹H NMR spectrum.[9][12][13]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should confirm the molecular formula of C₁₃H₁₀F₂O₃ by providing an accurate mass measurement of the molecular ion [M]⁺ or protonated molecule [M+H]⁺. The calculated exact mass is 252.0598.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include: a strong C=O stretching vibration for the ester carbonyl group around 1710-1730 cm⁻¹, C-O stretching bands for the ester and ether linkages in the 1100-1300 cm⁻¹ region, and C-F stretching vibrations, also typically in the 1000-1200 cm⁻¹ range. Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹, and C=C stretching for the aromatic ring will appear in the 1450-1600 cm⁻¹ region.
Conclusion
This technical guide provides a detailed overview of Methyl 4-(difluoromethoxy)-1-naphthoate, a compound with significant potential in chemical and pharmaceutical research. The outlined synthetic strategy offers a practical approach for its preparation, and the predicted analytical data serves as a valuable reference for its characterization. The unique properties imparted by the difluoromethoxy group make this and related compounds attractive targets for further investigation in the development of novel therapeutic agents and advanced materials.
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